molecular formula C15H12ClF2N3O2S B1313029 5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole CAS No. 368890-20-4

5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole

Cat. No. B1313029
M. Wt: 371.8 g/mol
InChI Key: SEHIARBDRGKABK-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole is a chemical compound with the molecular formula C15H12ClF2N3O2S and a molecular weight of 371.79 . It is used in the preparation of isotopically substituted pantoprazole for treating gastrointestinal disorders .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 523.1±60.0 °C and a predicted density of 1.51±0.1 g/cm3 . Its storage temperature is 2-8°C and it has a predicted pKa of 8.96±0.10 .

Scientific Research Applications

Synthesis and Impurities of Proton Pump Inhibitors

Proton pump inhibitors, such as omeprazole, which shares a similar benzimidazole core structure, are synthesized through complex chemical reactions involving sulfinyl and methoxy groups. These processes lead to various pharmaceutical impurities, necessitating the development of novel synthetic methods to achieve higher purity and yield. Research in this area focuses on optimizing the synthesis process and understanding the formation of impurities, which is crucial for developing more efficient and safer pharmaceuticals (Saini et al., 2019).

Chemical Properties and Biological Activities

Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The chemistry and properties of these compounds, as well as their complexes, have been extensively reviewed, highlighting their potential as therapeutic agents. The structure-activity relationship of these derivatives provides valuable insights for the design of new drugs with improved efficacy and reduced toxicity (Boča et al., 2011).

DNA Interaction and Therapeutic Applications

Some benzimidazole derivatives, known for binding to the minor groove of DNA, have been studied for their potential as radioprotectors, topoisomerase inhibitors, and fluorescent DNA stains. These applications are particularly relevant in the fields of cell biology, chemotherapy, and diagnostic assays, where DNA interactions play a critical role (Issar & Kakkar, 2013).

Optoelectronic Materials

The integration of benzimidazole and related heterocycles into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors, demonstrating the versatility of benzimidazole derivatives beyond pharmaceuticals (Lipunova et al., 2018).

Safety And Hazards

The compound is classified under GHS07 and the signal word for it is ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-[(4-chloro-3-methoxypyridin-2-yl)methylsulfanyl]-6-(difluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2N3O2S/c1-22-13-9(16)4-5-19-12(13)7-24-15-20-10-3-2-8(23-14(17)18)6-11(10)21-15/h2-6,14H,7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHIARBDRGKABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433216
Record name 2-{[(4-Chloro-3-methoxypyridin-2-yl)methyl]sulfanyl}-6-(difluoromethoxy)-1H-benzimidazole
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Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole

CAS RN

368890-20-4
Record name 2-[[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio]-6-(difluoromethoxy)-1H-benzimidazole
Source CAS Common Chemistry
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Record name 2-(((4-Chloro-3-methoxypyridin-2-yl)methyl)sulfanyl)-6-(difluoromethoxy)-1H-benzimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Chloro-3-methoxypyridin-2-yl)methyl]sulfanyl}-6-(difluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(4-Chloro-3-methoxypyridin-2-yl)methyl]sulfanyl)-6-(difluoromethoxy)-1H-benzimidazole
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